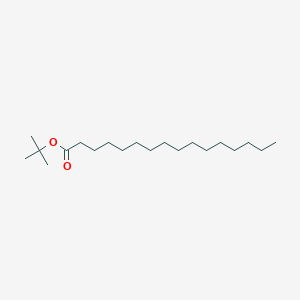

Tert-butyl hexadecanoate

Description

Contextualization of Ester Chemistry within Organic and Materials Science

Esters are a fundamental class of organic compounds derived from the reaction of an acid with an alcohol. wikipedia.orgebsco.com Their general formula is RCOOR', where R and R' represent hydrocarbon groups. reagent.co.uk This structure imparts distinct properties, making them integral to both organic chemistry and materials science. reagent.co.uknumberanalytics.com In nature, esters contribute to the fragrances and flavors of fruits and flowers. numberanalytics.com Industrially, they are utilized as solvents, plasticizers, and in the production of polymers, fragrances, and pharmaceuticals. wikipedia.orgreagent.co.uknumberanalytics.com

The versatility of esters stems from their functional group, a carbonyl (C=O) bonded to an oxygen atom, which in turn is bonded to another carbon-containing group. reagent.co.uk This arrangement influences physical properties like boiling points and solubility. reagent.co.uk Smaller esters tend to be volatile with pleasant smells, while larger ones are used in industrial applications such as lubricants. reagent.co.uk The formation of esters, known as esterification, and their breakdown through hydrolysis are key reactions in organic synthesis. ebsco.comreagent.co.uk Polyesters, polymers linked by ester moieties, are significant plastics with widespread applications. wikipedia.org

Rationale for Focused Investigation on Tert-butyl Hexadecanoate (B85987) Analogues

The investigation into tert-butyl hexadecanoate and its analogues is driven by the unique properties conferred by the bulky tert-butyl group. This structural feature creates steric hindrance, which significantly influences the molecule's reactivity and stability. nih.gov The tert-butyl group can slow or inhibit reactions at adjacent sites, a property that is valuable in various chemical syntheses. nih.gov

In medicinal chemistry, the introduction of a tert-butyl group can enhance the biological activity of a compound by increasing its solubility in organic solvents and by protecting functional groups. nih.govmdpi.com For example, sterically hindered esters have been synthesized as prodrugs to improve oral bioavailability by resisting enzymatic degradation in the intestines. tennessee.edu

Furthermore, the study of tert-butyl esters of fatty acids, such as this compound, is relevant to the development of various commercial products. These esters find applications as conditioning agents, emollients, and fragrances in cosmetics and personal care products, as well as solvents and lubricants in industrial settings. medchemexpress.com The thermal properties of fatty acid esters are also of interest, with some, like n-butyl palmitate, being investigated as phase change materials for thermal energy storage. researchgate.net

Historical Development of Research on Hindered Esters

The study of sterically hindered esters has a long history in organic chemistry, primarily centered on their resistance to hydrolysis. The alkaline hydrolysis of esters, or saponification, is a widely studied reaction, but hindered esters present a unique challenge due to the difficulty of nucleophilic attack at the sterically crowded carbonyl carbon. arkat-usa.orgresearchgate.net

Early research focused on understanding the mechanisms of hydrolysis for these compounds. It was discovered that under certain conditions, highly hindered esters could undergo hydrolysis through an unusual bimolecular mechanism involving alkyl-oxygen fission (BAL2) rather than the typical acyl-oxygen fission. cdnsciencepub.com This finding was significant as it expanded the known mechanistic pathways for ester hydrolysis.

Over the years, various methods have been developed to overcome the low reactivity of hindered esters. These include the use of strong reducing agents, Lewis acids, and various reagents that promote alkyl-oxygen cleavage. tandfonline.com More recent advancements have focused on developing milder and more efficient hydrolysis methods, such as using "anhydrous hydroxide" reagents or performing the reaction in non-aqueous solvents to enhance the reactivity of the hydroxide (B78521) anion. arkat-usa.orgresearchgate.netscite.ai These developments have made the cleavage of hindered esters more practical for synthetic applications, including the deprotection of sensitive compounds. arkat-usa.org

Current Research Landscapes and Unexplored Avenues for this compound

Current research on this compound and its analogues is exploring a range of applications. In the field of "green chemistry," novel and efficient methods for the synthesis of tert-butyl esters are being developed, such as using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) under solvent- and base-free conditions. rsc.org The synthesis of tert-butyl esters of fatty acids using ultrasound-assisted methods is also being investigated as a rapid and environmentally friendly approach. researchgate.net

In materials science, fatty acid esters like butyl palmitate are being explored as phase change materials for low-temperature thermal energy storage applications in various industries, including food and pharmaceuticals. researchgate.net In the field of biotechnology, tert-butyl esters are being synthesized as prodrugs to improve the delivery and efficacy of pharmaceuticals. For instance, tert-butyl ester prodrugs of L-γ-methyleneglutamic acid amides have been synthesized and evaluated for their potential in cancer therapy. nih.gov

Unexplored avenues for this compound research could include its potential as a biofuel or a component of biodegradable lubricants. Its specific physical and chemical properties may also lend themselves to applications in advanced materials, such as in the formulation of novel polymers or as a component in self-assembling molecular systems. Further investigation into its biological activities could also reveal new applications in agriculture or medicine. For example, butyl hexadecanoate has been identified as a secondary metabolite in some plants and has been investigated as an insect attractant. google.com

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₄₀O₂ | ontosight.ai |

| Molecular Weight | 312.53 g/mol | ontosight.ai |

| CAS Number | 31158-91-5 | ontosight.ai |

| Appearance | Not specified | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Not specified |

Properties

Molecular Formula |

C20H40O2 |

|---|---|

Molecular Weight |

312.5 g/mol |

IUPAC Name |

tert-butyl hexadecanoate |

InChI |

InChI=1S/C20H40O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)22-20(2,3)4/h5-18H2,1-4H3 |

InChI Key |

QESUPNPIYGFLCJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OC(C)(C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(C)(C)C |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Process Optimization for Tert Butyl Hexadecanoate

Classical Esterification Routes and Mechanistic Studies

Traditional chemical synthesis relies on the direct reaction of hexadecanoic acid (palmitic acid) and tert-butanol (B103910), often facilitated by a catalyst and conditions designed to drive the reaction equilibrium toward the product.

The most common method for producing tert-butyl hexadecanoate (B85987) is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester. masterorganicchemistry.com

Fischer esterification is a reversible reaction. To achieve high conversion rates, the water produced as a byproduct must be removed from the reaction mixture to shift the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle. usm.my This can be accomplished through several techniques.

One common laboratory method is the use of a Dean-Stark apparatus, which continuously removes water via azeotropic distillation with a solvent like toluene. masterorganicchemistry.com Alternatively, chemical dehydrating agents can be incorporated into the reaction medium. Molecular sieves are a prominent example, effectively trapping water molecules as they are formed. mdpi.com In one study on the synthesis of ascorbyl palmitate, the addition of 3A molecular sieves was used to remove water from the reaction medium, driving the synthesis forward. mdpi.com This principle is directly applicable to the synthesis of tert-butyl hexadecanoate to maximize product yield.

The choice of catalyst is critical in the esterification of hexadecanoic acid with tert-butanol. While traditional homogeneous mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid are effective, they present challenges related to corrosivity, product separation, and catalyst recycling. masterorganicchemistry.comuco.es This has led to the investigation of various alternative and heterogeneous catalyst systems.

Solid acid catalysts offer significant advantages, including ease of separation from the reaction product and potential for reuse. usm.my Zeolites, with their well-defined pore structures and tunable acidity, are attractive heterogeneous catalysts for esterification reactions. uco.es Their shape-selective properties can also influence the reaction. uco.es Macroporous ion-exchange resins have also been successfully employed as catalysts in the esterification of palmitic acid, allowing for continuous operation in column reactors and simple catalyst removal. usm.my More recently, novel catalyst systems, such as iron-salen complexes, have been developed for the transesterification of methyl esters with tert-butyl alcohol, a reaction that is otherwise difficult to achieve, yielding the desired tert-butyl ester in high yields. google.comgoogle.com

| Catalyst Type | Specific Example | Typical Reaction Conditions | Advantages | Disadvantages/Challenges |

|---|---|---|---|---|

| Homogeneous Mineral Acid | Sulfuric Acid (H₂SO₄) | Heating under reflux or ultrasound irradiation. biointerfaceresearch.com | Low cost, high catalytic activity. psu.edu | Corrosive, difficult to separate from product, environmental concerns. uco.es |

| Heterogeneous Solid Acid | Zeolites (e.g., ZSM-5) | Elevated temperatures in batch or flow reactors. uco.es | Easily separable, reusable, potentially shape-selective. uco.es | May have lower activity than homogeneous catalysts, potential for pore blockage. |

| Heterogeneous Solid Acid | Macroporous Ion-Exchange Resin | Batch or continuous column reactors. usm.my | High surface area, easy separation, suitable for continuous processes. usm.my | Limited thermal stability compared to inorganic solids. |

| Organometallic Complex | Iron-Salen Complex | Used in transesterification with tert-butanol. google.comgoogle.com | High yield for difficult transesterifications, potential for enantioselectivity. google.comgoogle.com | Higher catalyst cost, potential for metal leaching. |

Biocatalytic Synthesis and Enzymatic Approaches

Biocatalytic methods, primarily using lipases, have emerged as a green and highly selective alternative to classical chemical synthesis. These enzymatic processes operate under mild conditions, reducing energy consumption and the formation of unwanted byproducts. mdpi.com

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of fats. However, in non-aqueous or micro-aqueous environments, they can effectively catalyze the reverse reaction: esterification and transesterification. mdpi.comucp.pt This capability is widely exploited for the synthesis of specialty esters, including fatty acid esters. The synthesis of this compound can be achieved by the direct esterification of palmitic acid and tert-butanol catalyzed by a lipase (B570770).

The reaction mechanism for lipase-catalyzed esterification is often described by a Ping-Pong Bi-Bi mechanism. ucp.ptscielo.org.co In this model, the enzyme first reacts with the acyl donor (palmitic acid) to form an acyl-enzyme intermediate, releasing water. This intermediate then reacts with the acyl acceptor (tert-butanol) to form the ester product (this compound) and regenerate the free enzyme. scielo.org.co

Several lipases have been shown to be effective for ester synthesis. Candida antarctica lipase B (often available commercially as Novozym 435) is one of the most widely used and efficient biocatalysts for esterification due to its broad substrate specificity and high stability. mdpi.comajol.info Studies on the synthesis of ascorbyl palmitate have demonstrated that tert-butanol is an effective solvent system for lipase-catalyzed reactions, achieving high conversion rates. ajol.infonih.gov Research into the synthesis of various butyl esters has shown that reaction parameters such as temperature, substrate molar ratio, and enzyme concentration are critical for optimizing yield. nih.gov

| Lipase Source/Name | Reaction Type | Acyl Donor & Acceptor | Solvent | Key Result | Reference |

|---|---|---|---|---|---|

| Novozym 435 (Candida antarctica) | Esterification | L-Ascorbic acid, Palmitic acid | tert-Butanol | Optimized process achieved a 90% conversion in 6 hours. | nih.gov |

| Novozym 435 (Candida antarctica) | Esterification | Methyl Palmitate, L-Ascorbic acid | tert-Butanol | Yield of ascorbyl palmitate reached 78.2% under optimized conditions. | ajol.info |

| Rhizopus oryzae | Esterification | Palmitic acid, Propanol | tert-Butyl methyl ether (MTBE) | Kinetics followed a Ping-Pong Bi-Bi mechanism. | scielo.org.co |

| Marinobacter litoralis SW-45 | Esterification | Crude Palm Oil FFAs, Butanol | Heptane / Solvent-free | Maximum ester conversion of 69.1% was achieved. | nih.gov |

| Pseudomonas fluorescens | Transesterification | Palm Oil, Ethanol | Solvent-free | Achieved ~98% conversion to ethyl esters in under 24 hours. | acs.org |

While free enzymes can be used, their recovery from the reaction mixture is often difficult and costly. Immobilized enzyme technology addresses this limitation by confining the enzyme to a solid support material. This approach offers several significant advantages:

Enhanced Stability: Immobilization can protect the enzyme from denaturation caused by temperature, pH, and organic solvents, leading to a longer operational lifespan. semanticscholar.org

Easy Separation: The catalyst can be easily removed from the product stream by simple filtration or centrifugation. usm.my

Continuous Processing: Immobilized enzymes are well-suited for use in continuous packed-bed reactors (PBRs), allowing for more efficient industrial-scale production. nih.govresearchgate.net

Various materials have been used as supports for lipase immobilization, including acrylic polymers, silica, alginate, and chitin (B13524). acs.orgsemanticscholar.orgsci-hub.se For example, Candida rugosa lipase immobilized on activated chitin demonstrated higher thermal stability than the free enzyme and was effectively reused for the synthesis of butyl esters. semanticscholar.org Similarly, Candida antarctica lipase B immobilized on acrylic resin (Novozym 435) is a commercially successful biocatalyst used in a wide range of ester syntheses. mdpi.com In one study, an immobilized FAE (feruloyl esterase) was stable and active for over nine production cycles, each lasting 24 hours. europa.eu The development of continuous processes using packed-bed reactors with immobilized lipases has shown high space-time yields for the production of fatty acid esters, highlighting the industrial potential of this technology. nih.gov

| Enzyme | Support Material | Immobilization Method | Application | Reported Advantages | Reference |

|---|---|---|---|---|---|

| Candida rugosa Lipase | PVA-Alginate-Sulfate | Entrapment | Biodiesel production from POME | Beads used to obtain high yields of methyl esters (PAME and OAME). | sci-hub.se |

| Candida rugosa Lipase | Activated Chitin | Covalent Attachment | Synthesis of butyl esters | Higher thermal stability than free lipase; effective reusability. | semanticscholar.org |

| Lipases from various sources | Silica-PVA Composite | Adsorption/Covalent Linkage | Biodiesel (ethyl esters) from palm oil | Immobilized lipase was more active and stable than the free form. | acs.org |

| Candida antarctica Lipase B | Macroporous Acrylic Resin (Lewatit VP OC 1600) | Adsorption | Synthesis of Ascorbyl Palmitate | High reusability; used in a continuous packed-bed reactor. | nih.gov |

| Feruloyl Esterases (FAEs) | Acrylic Polymer Beads | Hydrophobic Interactions / Covalent Attachment | Synthesis of target esters | Good enzyme loading; stable and active for over nine 24h cycles. | europa.eu |

Kinetic Characterization of Biocatalyzed Reactions

The enzymatic synthesis of esters, including this compound, is a focal point of kinetic studies to understand reaction mechanisms and optimize production. While specific kinetic data for the biocatalyzed synthesis of this compound is not extensively detailed in publicly available literature, the principles can be inferred from studies on similar esters, such as those involving palmitic acid and various alcohols catalyzed by lipases.

Kinetic models for lipase-catalyzed esterification often follow a Ping-Pong Bi-Bi mechanism. In this model, the enzyme (lipase) first binds with the acyl donor (palmitic acid), releasing a water molecule and forming an acyl-enzyme intermediate. Subsequently, this intermediate reacts with the alcohol (tert-butanol) to produce the ester (this compound) and regenerate the free enzyme.

Studies on the esterification of palmitic acid with other alcohols, like 1-propanol, using resting cells of Rhizopus oryzae as the biocatalyst, have been conducted to determine key kinetic parameters. scielo.org.co These investigations analyze the influence of operational variables such as temperature, water content, pH, and substrate molar ratios on the initial reaction rates. scielo.org.co For instance, the initial reaction rate tends to increase with temperature up to an optimal point (around 50°C), after which enzyme deactivation causes a sharp decline. scielo.org.co Such kinetic models and parameter determinations are crucial for designing efficient bioreactors and scaling up the biocatalytic production of this compound.

Green Chemistry Principles in this compound Production

The synthesis of this compound is increasingly guided by the principles of green chemistry, which advocate for processes that reduce or eliminate the use and generation of hazardous substances. scispace.comresearchgate.net This involves developing cleaner protocols, using renewable resources, and employing energy-efficient techniques.

A significant advancement in the green synthesis of esters is the development of solvent-free reaction systems. researchgate.net In these protocols, the reactants themselves serve as the reaction medium, which can lead to higher productivity, enhanced selectivity, and simpler purification processes. researchgate.netresearchgate.net For the synthesis of this compound, using an excess of tert-butanol can create a reduced-solvent environment, as tert-butanol itself is one of the reactants. mdpi.comajol.info

The use of immobilized lipases is particularly effective in solvent-free systems. Immobilization enhances enzyme stability and allows for easy separation and reuse of the biocatalyst. researchgate.net However, a challenge in solvent-free esterification is the potential for product inhibition or the formation of a water layer on the enzyme, which can be mitigated by techniques like ultrasound irradiation. researchgate.net Research on the synthesis of other fatty acid esters, such as n-butyl palmitate, in solvent-free systems provides a strong basis for the application of these methods to this compound production. dntb.gov.ua

To enhance reaction rates and improve energy efficiency, microwave and ultrasound technologies are employed as alternatives to conventional heating. These methods can significantly shorten reaction times and often lead to higher product yields.

Ultrasound-assisted synthesis has been shown to be a rapid and efficient "green" method for producing tert-butyl esters of fatty acids. biointerfaceresearch.comresearchgate.net The application of ultrasonic irradiation intensifies the esterification process through cavitation, which promotes mixing and mass transfer. biointerfaceresearch.commdpi.com This allows the reaction to be carried out at room temperature, drastically reducing energy consumption compared to conventional heating methods that require temperatures of 67-70°C. biointerfaceresearch.com

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Tert-butyl Palmitate biointerfaceresearch.com

| Parameter | Conventional Method | Ultrasound-Assisted Method |

|---|---|---|

| Reaction Time | 2 hours | 15 minutes |

| Temperature | 67-70°C | Room Temperature |

| Yield Increase | Baseline | 2-10% higher |

This interactive table summarizes the advantages of using ultrasound in the synthesis of tert-butyl palmitate.

Microwave-assisted synthesis is another effective process intensification tool. nih.govresearchgate.net Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate the rate of lipase-catalyzed reactions. nih.gov Studies on the microwave-mediated synthesis of n-butyl palmitate have shown that high conversion rates can be achieved in significantly shorter times compared to conventional heating. nih.gov However, a critical parameter is the microwave power and resulting temperature, as excessive heat (e.g., above 60°C) can lead to the denaturation of the lipase enzyme, thereby reducing its catalytic activity. nih.gov

The production of this compound can be made more sustainable by utilizing renewable feedstocks for both of its constituent parts. researchgate.net The hexadecanoate (palmitate) moiety is readily available from renewable biological sources such as plant oils (e.g., palm oil) and animal fats (e.g., beef tallow, poultry fat). researchgate.netmdpi.comnih.gov These fats and oils are primarily composed of triglycerides, which can be hydrolyzed to yield free fatty acids, including palmitic acid.

The tert-butyl group can be derived from bio-isobutylene, which is produced through the fermentation of renewable sugars. mdpi.com This bio-based isobutylene (B52900) can then be hydrated to form tert-butanol. The synthesis of fully renewable ethyl tert-butyl ether (ETBE) from bio-ethanol and fermentative-produced isobutylene has already been demonstrated, showcasing the viability of producing the tert-butyl alcohol component from non-fossil sources. mdpi.com By combining palmitic acid from biological oils or fats with tert-butanol derived from biomass, a completely renewable pathway for the synthesis of this compound is achievable. mdpi.comacs.org

Advanced Synthetic Strategies

Transesterification represents a key alternative pathway for the synthesis of this compound. This method involves reacting a different ester of palmitic acid, commonly methyl palmitate, with tert-butanol in the presence of a catalyst. This approach can be advantageous, particularly when the starting ester is readily available or when seeking to avoid the production of water as a byproduct, which occurs in direct esterification.

Advanced catalytic systems have been developed to facilitate the transesterification of sterically hindered alcohols like tert-butanol. For example, iron-salen complexes have been patented as effective catalysts for the transesterification reaction between a starting ester and tert-butyl alcohol. google.comgoogle.com This catalytic method is notable for its ability to produce tert-butyl esters, which are often challenging to synthesize via traditional catalytic transesterification reactions. google.com The reaction can be performed in the presence or absence of a solvent, offering flexibility and alignment with green chemistry principles. google.com This pathway demonstrates a sophisticated chemical strategy for the derivatization of fatty acid esters to produce valuable compounds like this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Palmitic acid |

| Tert-butanol |

| Methyl palmitate |

| Isobutylene |

| Ethyl tert-butyl ether (ETBE) |

| n-Butyl palmitate |

| Ascorbyl palmitate |

| 1-propanol |

| Water |

| Diethyl ether |

| Benzene |

| Carbon tetrachloride |

| Chloroform |

| Dichloromethane |

| Hexane |

| Acetone |

| Acetonitrile (B52724) |

Chemo-Enzymatic Hybrid Syntheses

The synthesis of this compound through chemo-enzymatic hybrid methodologies represents a sophisticated approach that leverages the selectivity of biocatalysts with the efficiency of chemical processes. This integrated strategy aims to overcome the limitations of purely chemical or enzymatic routes, such as harsh reaction conditions or low reaction rates, to achieve higher yields and a more sustainable synthesis. nih.gov

Chemo-enzymatic cascades can be designed as sequential or integrated processes. In a sequential approach, a chemical step may be used to prepare a substrate for a subsequent enzymatic reaction, or vice-versa. An integrated hybrid catalysis approach seeks to perform both chemical and enzymatic transformations in a single pot, which can improve process efficiency by minimizing separation steps. mdpi.com

The primary enzymatic route for the synthesis of fatty acid esters like this compound is lipase-catalyzed esterification or transesterification. Lipases, such as those from Candida antarctica (often immobilized, e.g., Novozym 435), are widely employed due to their stability in organic solvents and their ability to catalyze reactions with a broad range of substrates. mdpi.comnih.gov

A key challenge in the synthesis of tert-butyl esters is the steric hindrance of the tert-butyl group. Chemo-enzymatic strategies can address this by employing chemical methods to activate the carboxylic acid or by using enzymes that can accommodate bulky alcohols. For instance, a chemical step could involve the conversion of palmitic acid to a more reactive acyl donor, which is then enzymatically reacted with tert-butanol.

Process optimization in these hybrid syntheses involves a multi-parameter approach, often studied using response surface methodology. Key parameters that are typically optimized include the choice of solvent, temperature, substrate molar ratio, and enzyme loading. Tertiary alcohols like tert-butanol and 2-methyl-2-butanol (B152257) are often effective solvents for lipase-catalyzed reactions involving polar substrates. mdpi.comnih.gov The use of a co-solvent system, such as dimethyl sulfoxide (B87167) (DMSO) mixed with a tertiary alcohol, can enhance the solubility of substrates. mdpi.comcsic.es

For the synthesis of related palmitate esters, research has shown that optimal conditions can significantly enhance conversion rates. For example, in the enzymatic synthesis of puerarin (B1673276) palmitate, the use of Novozym 435 with palmitic anhydride (B1165640) as the acyl donor in tetrahydrofuran (B95107) at 40°C resulted in a conversion of over 98%. mdpi.com While this is for a different ester, the principles of optimizing enzyme choice, acyl donor, solvent, and temperature are directly applicable to the synthesis of this compound.

Detailed research findings for analogous systems provide insights into the potential for optimizing this compound synthesis. The following interactive table summarizes optimization parameters from studies on the synthesis of other fatty acid esters, which can inform the design of a chemo-enzymatic process for this compound.

Interactive Data Table: Process Optimization Parameters in Fatty Acid Ester Synthesis

| Product | Enzyme | Acyl Donor | Solvent System | Temperature (°C) | Molar Ratio (Acyl Donor:Alcohol) | Conversion/Yield | Reference |

| Glucose Stearate | Lipase | Stearic Acid | Not specified | 78 | 2.7:1 | 93% Yield | researchgate.net |

| Puerarin Palmitate | Novozym 435 | Palmitic Anhydride | Tetrahydrofuran | 40 | 15:1 | >98% Conversion | mdpi.com |

| n-Butyl Palmitate | Fermase CALB™ 10000 | Palmitic Acid | Solvent-free | 70 | 1:1 | ~96.6% Conversion | researchgate.net |

| Sucrose Palmitate | Novozym 435 | Palmitic Acid | 2-methyl-2-butanol:DMSO | Not specified | Not specified | Not specified | csic.es |

| Fatty Acid Butyl Esters | Rhizomucor miehei lipase | Sunflower Oil | Hexane-Water | 40 | 1:4.5 (Oil:Butanol) | 93% Yield | acs.org |

The reusability of the biocatalyst is a critical factor for the economic viability of the process. Immobilized enzymes, like Novozym 435, often exhibit good operational stability and can be recycled for multiple reaction cycles, sometimes maintaining high conversion rates for up to four or more cycles. researchgate.net The combination of different lipases can also have a synergistic effect, potentially reducing reaction times and enzyme dosage. mdpi.com

Furthermore, the integration of technologies such as ultrasound has been shown to accelerate the enzymatic synthesis of palmitate esters in solvent-free systems, leading to high conversions in significantly reduced reaction times. researchgate.netresearchgate.net This suggests that a hybrid process incorporating physical enhancement methods could be a promising avenue for the efficient synthesis of this compound.

Iii. Advanced Analytical and Spectroscopic Characterization Techniques for Tert Butyl Hexadecanoate

Chromatographic Separation and Quantification Methodologies

Chromatography is fundamental to the analysis of tert-butyl hexadecanoate (B85987), enabling its separation from impurities, isomers, and other components in a mixture. The choice of chromatographic technique depends on the analytical objective, such as purity assessment, quantification, or isomeric resolution.

Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for the analysis of volatile and thermally stable compounds like tert-butyl hexadecanoate. It is highly effective for determining the purity of a sample and for quantitative measurements.

For purity assessment, a high-resolution capillary column, typically with a non-polar or mid-polar stationary phase, is used. The sample is vaporized in a heated inlet and carried by an inert gas (e.g., helium) through the column. Compounds are separated based on their boiling points and interaction with the stationary phase. The resulting chromatogram displays peaks corresponding to different compounds, and the area of the peak for this compound relative to the total area of all peaks provides a measure of its purity. Quantitative analysis is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in the sample to this curve. sbmu.ac.ir

Table 1: Typical GC-FID Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min thepharmajournal.com |

| Inlet Temperature | 260 °C thepharmajournal.com |

| Injection Mode | Split (e.g., 50:1 ratio) thepharmajournal.com |

| Oven Program | Initial 80°C, ramp at 10°C/min to 280°C, hold for 5 min ajol.info |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 300 °C |

This interactive table outlines typical starting conditions for the GC analysis of fatty acid esters like this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. It is particularly useful for analyzing this compound in complex matrices or when the compound is not suitable for GC due to thermal lability or high boiling point, although this compound is generally GC-amenable.

Reversed-phase HPLC (RP-HPLC) is the most common mode for separating non-polar compounds like esters. whitman.edu In this technique, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com Separation occurs based on the hydrophobic interactions between the analyte and the stationary phase. This compound, being non-polar, will be strongly retained on the column and will elute later than more polar compounds. Detection is typically achieved using a UV detector (if the analyte has a chromophore) or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

Table 2: Illustrative RP-HPLC Conditions for this compound Separation

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 4 µm) researchgate.net |

| Mobile Phase | Gradient of Acetonitrile (MeCN) and Water sielc.com |

| Gradient | Start at 70% MeCN, increase to 100% MeCN over 15 minutes researchgate.net |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detector | ELSD or Mass Spectrometer (MS) |

| Injection Vol. | 10 µL |

This interactive table provides a representative method for separating this compound from mixtures using HPLC.

Supercritical Fluid Chromatography (SFC) is an advanced separation technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. nih.gov SFC combines the advantages of both GC and HPLC, offering high efficiency, fast separations, and reduced consumption of organic solvents, aligning with green chemistry principles. twistingmemoirs.comselvita.com

A key application of SFC is the separation of isomers, including chiral and regio-isomers. omicsonline.org While this compound itself is not chiral, SFC would be the technique of choice to separate it from other isomeric esters (e.g., isobutyl hexadecanoate, sec-butyl hexadecanoate, or butyl isohexadecanoate) if they were present in a mixture. This separation is often achieved using specialized stationary phases. The use of CO₂ as the primary mobile phase makes SFC particularly suitable for the separation of lipophilic compounds like fatty acid esters. chromatographyonline.com

Table 3: General SFC Parameters for Isomeric Ester Resolution

| Parameter | Condition |

|---|---|

| Column | Chiral or specialized polar-modified column |

| Mobile Phase | Supercritical CO₂ with a co-solvent (e.g., Methanol) nih.gov |

| Co-solvent Gradient | 5% to 40% Methanol over 10 minutes |

| Flow Rate | 2.0 mL/min |

| Column Temp. | 40 °C |

| Back Pressure | 15 MPa |

| Detector | UV or Mass Spectrometer (MS) |

This interactive table shows typical conditions for SFC, a technique adept at resolving isomers of compounds like this compound.

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for the structural elucidation of molecules, providing information about molecular weight and elemental composition. When coupled with chromatographic techniques (GC-MS or LC-MS), it allows for the identification of individual components within a mixture.

Electron Ionization (EI) is a hard ionization technique commonly used in GC-MS. It involves bombarding the analyte molecules with high-energy electrons (typically 70 eV), causing them to ionize and fragment in a reproducible manner. chemrxiv.org The resulting mass spectrum is a unique "fingerprint" of the molecule, characterized by a molecular ion peak (M⁺˙) and various fragment ion peaks.

For this compound (Molecular Weight: 312.53 g/mol ), the EI-MS spectrum is expected to show characteristic fragmentation patterns for both the ester functional group and the tert-butyl group. libretexts.org A key fragmentation is the formation of the highly stable tert-butyl cation ([C₄H₉]⁺) at m/z 57. researchgate.net Another common fragmentation for esters is the McLafferty rearrangement, which, for this compound, would result in a peak at m/z 256, corresponding to the loss of isobutylene (B52900) (C₄H₈). Alpha-cleavage next to the carbonyl group can also occur.

Table 4: Predicted Key Fragments for this compound in EI-MS

| m/z | Ion Structure / Identity | Fragmentation Pathway |

|---|---|---|

| 312 | [C₂₀H₄₀O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 297 | [M - CH₃]⁺ | Loss of a methyl radical |

| 257 | [C₁₆H₃₃O₂]⁺ | Loss of tert-butyl radical (•C(CH₃)₃) |

| 256 | [C₁₆H₃₂O₂]⁺˙ | McLafferty Rearrangement (Loss of C₄H₈) |

This interactive table details the expected fragmentation pattern of this compound under Electron Ionization conditions, which is critical for its structural confirmation.

Electrospray Ionization (ESI) is a soft ionization technique that generates ions with minimal fragmentation, making it ideal for determining the molecular weight of thermally labile or non-volatile compounds. nih.gov It is commonly coupled with HPLC. For a neutral molecule like this compound, ionization in ESI typically occurs through the formation of adducts with cations present in the mobile phase, such as protons ([M+H]⁺) or sodium ions ([M+Na]⁺).

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights. In an MS/MS experiment, a specific precursor ion (e.g., the [M+Na]⁺ adduct of this compound) is selected and then fragmented through collision-induced dissociation (CID). asianpubs.org Analyzing the resulting product ions can confirm the connectivity of the molecule. For example, the fragmentation of the [M+Na]⁺ ion would likely show a neutral loss corresponding to the tert-butoxy (B1229062) group or parts of the hexadecanoate chain, allowing for unambiguous identification.

Table 5: Expected Ions in ESI-MS and MS/MS of this compound

| Mode | Precursor Ion (m/z) | Identity | Potential MS/MS Fragment (Neutral Loss) |

|---|---|---|---|

| ESI-MS (+) | 313.3 | [M+H]⁺ | Loss of isobutylene (56 Da) |

This interactive table summarizes the ions expected to be observed in ESI-MS and the insights that can be gained from subsequent MS/MS analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound, which has the molecular formula C₂₀H₄₀O₂, the theoretical exact mass of the molecular ion ([M]⁺) can be calculated by summing the precise masses of its constituent isotopes (¹²C, ¹H, and ¹⁶O).

This calculated exact mass is then compared to the experimentally measured mass obtained from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer. A close correlation between the theoretical and experimental mass, typically within a few parts per million (ppm), provides unambiguous confirmation of the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass. For instance, in the analysis of fatty acid derivatives, HRMS can detect characteristic fragment ions, such as the loss of a tert-butyl group ([M-57]⁺), which further supports the structural assignment. nih.gov

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₄₀O₂ |

| Calculated Monoisotopic Mass | 312.30283 Da |

| Expected [M+H]⁺ Ion | 313.31011 Da |

| Expected [M+Na]⁺ Ion | 335.29205 Da |

| Typical Mass Accuracy | < 5 ppm |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural assignment of organic molecules in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, it is possible to map out the entire carbon framework and the placement of protons, leading to the unequivocal identification of this compound.

The ¹H NMR spectrum of this compound provides key information about the different types of proton environments in the molecule. The spectrum is characterized by distinct signals corresponding to the terminal methyl group of the hexadecanoyl chain, the long methylene (B1212753) chain, the methylene group adjacent to the carbonyl function (α-position), and the nine equivalent protons of the tert-butyl group. nih.gov

The chemical shift (δ) of each signal is indicative of the local electronic environment. Protons closer to the electronegative oxygen atom of the ester group are deshielded and appear further downfield. The integration of each peak area is proportional to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Table 2: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 2.22 | Triplet (t) | 2H | Methylene protons alpha to carbonyl (-CH₂ -C=O) |

| ~ 1.59 | Multiplet (m) | 2H | Methylene protons beta to carbonyl (-CH₂-CH₂ -C=O) |

| ~ 1.45 | Singlet (s) | 9H | tert-butyl protons (-O-C(CH₃ )₃) |

| ~ 1.25 | Broad Multiplet (m) | 24H | Methylene protons of the long alkyl chain (-(CH₂ )₁₂-) |

Note: The signal for the tert-butyl protons at ~1.45 ppm often overlaps with the broad multiplet of the methylene chain protons.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak. The chemical shifts are highly sensitive to the carbon's hybridization and its proximity to electron-withdrawing groups.

For this compound, the most downfield signal corresponds to the carbonyl carbon of the ester group. mdpi.com The quaternary carbon and the methyl carbons of the tert-butyl group give characteristic signals, as do the carbons of the long alkyl chain. libretexts.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~ 172.8 | Carbonyl carbon (C =O) |

| ~ 80.0 | Quaternary carbon of tert-butyl group (-O-C (CH₃)₃) |

| ~ 34.8 | Methylene carbon alpha to carbonyl (-C H₂-C=O) |

| ~ 31.9 | Methylene carbon of the long alkyl chain |

| ~ 29.7 - 29.1 | Methylene carbons of the long alkyl chain |

| ~ 28.5 | Methyl carbons of the tert-butyl group (-O-C(C H₃)₃) |

| ~ 25.1 | Methylene carbon beta to carbonyl (-CH₂-C H₂-C=O) |

| ~ 22.7 | Methylene carbon adjacent to terminal methyl (-C H₂-CH₃) |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. youtube.comsdsu.edu In the spectrum of this compound, COSY would show a cross-peak between the terminal methyl protons (~0.88 ppm) and their adjacent methylene protons. Similarly, correlations would be observed all along the alkyl chain, for instance, between the α-methylene protons (~2.22 ppm) and the β-methylene protons (~1.59 ppm). The singlet of the tert-butyl group would not show any COSY correlations.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to, showing one-bond ¹H-¹³C correlations. pressbooks.pubresearchgate.net This technique is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. For example, the proton singlet at ~1.45 ppm would correlate with the carbon signal at ~28.5 ppm, confirming the assignment of the tert-butyl group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons over two or three bonds. youtube.comsdsu.edu This is a powerful tool for connecting different fragments of the molecule. A key correlation in the HMBC spectrum of this compound would be between the tert-butyl protons (~1.45 ppm) and the carbonyl carbon (~172.8 ppm), which unambiguously establishes the ester linkage. Additionally, the α-methylene protons (~2.22 ppm) would show correlations to the carbonyl carbon and the β-carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies nuclei that are close in space, irrespective of their bonding connectivity. While this compound is a flexible molecule, making stereochemical analysis less relevant, NOESY can still provide spatial information. The strong, sharp signal from the tert-butyl protons can produce observable nuclear Overhauser effects (NOEs) with nearby protons on the acyl chain, confirming the folding of the molecule in solution. nih.gov

Table 4: Key Expected 2D NMR Correlations for this compound

| Experiment | Correlating Protons (δ ppm) | Correlating Nucleus (δ ppm) | Type of Correlation | Structural Information |

|---|---|---|---|---|

| COSY | ~ 0.88 (CH₃) | ~ 1.25 (CH₂) | ³JHH | Connectivity at the end of the alkyl chain |

| COSY | ~ 2.22 (α-CH₂) | ~ 1.59 (β-CH₂) | ³JHH | Connectivity near the ester group |

| HSQC | ~ 1.45 (t-Bu H) | ~ 28.5 (t-Bu C) | ¹JCH | Direct H-C bond in tert-butyl group |

| HSQC | ~ 2.22 (α-CH₂) | ~ 34.8 (α-C) | ¹JCH | Direct H-C bond alpha to carbonyl |

| HMBC | ~ 1.45 (t-Bu H) | ~ 172.8 (C=O) | ³JCH | Confirms ester linkage to tert-butyl group |

| HMBC | ~ 2.22 (α-CH₂) | ~ 172.8 (C=O) | ²JCH | Confirms acyl chain linkage to carbonyl |

Vibrational Spectroscopy for Functional Group and Conformation Analysis

Vibrational spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific bonds and functional groups, making it an excellent tool for functional group identification.

The FT-IR spectrum of this compound is dominated by absorptions characteristic of a long-chain aliphatic ester. The most prominent feature is the intense carbonyl (C=O) stretching band. The spectrum also clearly shows C-H stretching vibrations from the numerous sp³-hybridized carbons and C-O stretching vibrations associated with the ester linkage.

Table 5: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group Assignment |

|---|---|---|---|

| 2955 - 2915 | C-H Stretch | Strong | sp³ C-H bonds in CH₃ and CH₂ groups of the alkyl chain |

| 2850 | C-H Stretch | Strong | sp³ C-H bonds in CH₃ and CH₂ groups of the alkyl chain |

| 1735 - 1745 | C=O Stretch | Very Strong | Ester carbonyl group |

| 1465 | C-H Bend | Medium | CH₂ scissoring vibration |

| 1365 | C-H Bend | Medium | CH₃ symmetric bending (umbrella) mode, characteristic of the tert-butyl group |

The presence of a very strong band around 1740 cm⁻¹ is definitive evidence for the ester carbonyl group. researchgate.net The strong C-H stretching bands just below 3000 cm⁻¹ confirm the aliphatic nature of the molecule. vscht.czlibretexts.org The strong C-O stretching band further supports the presence of the ester functional group. mdpi.com

Raman Spectroscopy Applications

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint based on its chemical structure and conformation. For this compound, Raman spectroscopy can be applied to identify characteristic functional groups, assess the conformational order of the long alkyl chain, and monitor changes in its physical state.

The Raman spectrum of this compound is expected to be dominated by features arising from both the hexadecanoyl chain and the tert-butyl ester group. Key vibrational bands can be assigned based on extensive studies of related fatty acid esters and molecules containing tert-butyl moieties. researchgate.netnih.govresearchgate.net

Key Research Findings:

Carbonyl (C=O) Stretching: A prominent band corresponding to the stretching vibration of the ester carbonyl group is expected in the region of 1730–1750 cm⁻¹. researchgate.net The exact position of this peak can be sensitive to the molecular environment and the physical state of the sample. nih.gov For instance, in related fatty acid methyl esters (FAMEs), this band appears between 1729 and 1748 cm⁻¹. qub.ac.uk

C-H Stretching: The high-frequency region of the spectrum, typically between 2800 and 3000 cm⁻¹, contains bands from the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups of the long alkyl chain and the tert-butyl group. researchgate.net

Alkyl Chain Vibrations: The "fingerprint" region of the spectrum contains a wealth of structural information.

C-C Stretching: Bands between 1050 and 1150 cm⁻¹ are associated with the C-C skeletal stretching modes of the all-trans conformation of the acyl chain. researchgate.net The intensity and position of these bands can provide insights into the conformational order (gauche vs. trans) of the hydrocarbon chain.

CH₂ Bending/Twisting: Methylene (CH₂) scissoring vibrations typically appear around 1440-1460 cm⁻¹, while CH₂ twisting and wagging modes are found in the 1200-1300 cm⁻¹ region. researchgate.netnih.gov The ratio of certain band intensities, such as the δ(CH₂)tw/ν(C=O) ratio, has been correlated with chain length in FAMEs. qub.ac.uk

Tert-butyl Group Vibrations: The tert-butyl group contributes its own characteristic vibrations, including C-C stretching and bending modes of the C(CH₃)₃ skeleton. researchgate.net

These spectral features allow Raman spectroscopy to be used for confirming the identity of this compound, analyzing its purity, and studying molecular-level changes during processes like melting, crystallization, or conformational transitions.

Interactive Data Table: Expected Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| ~2800 - 3000 | CH₂, CH₃ Symmetric and Asymmetric Stretching | researchgate.net |

| ~1730 - 1750 | ν(C=O) Carbonyl Stretching of the Ester Group | researchgate.net |

| ~1440 - 1460 | δ(CH₂) Methylene Scissoring | researchgate.net |

| ~1250 - 1300 | δ(=CH) In-plane Olefinic Hydrogen Bend (if unsaturated) | researchgate.net |

| ~1050 - 1150 | ν(C-C) Skeletal Stretching (all-trans conformation) | researchgate.net |

| ~800 - 920 | ν(C-C), CH, ν(C-O) Mixture of stretches and rocks | researchgate.net |

Other Advanced Spectroscopic and Analytical Tools

Beyond vibrational spectroscopy, other advanced techniques can provide further insight into the structural and material properties of this compound, particularly in its solid state.

X-ray Diffraction (XRD) for Crystalline Phase Analysis (if applicable)

X-ray diffraction (XRD) is the principal technique for determining the atomic and molecular structure of a crystal. For long-chain fatty acid esters, XRD is instrumental in analyzing their solid-state packing, identifying polymorphic forms, and measuring lamellar spacing.

While specific XRD studies focused exclusively on this compound are not widely available in the reviewed literature, the applicability of the technique can be inferred from research on similar lipid systems, such as palm stearin (B3432776), which is rich in esters of palmitic acid (hexadecanoic acid). acs.org

Potential Applications and Research Insights:

Crystallinity and Polymorphism: If this compound is crystalline at room temperature or below, XRD can determine its crystal structure. Fatty acid esters are known to exhibit polymorphism, meaning they can crystallize into different stable or metastable structures depending on conditions like temperature and cooling rate. Each polymorph would produce a unique XRD pattern.

Lamellar Structure: Long-chain lipids typically pack into lamellar (layered) structures in the solid state. XRD analysis can measure the d-spacing, or the distance between these layers, providing information about the orientation and interdigitation of the molecules within the crystal lattice.

Influence of the Tert-butyl Group: The bulky tert-butyl group would significantly influence the crystal packing of the hexadecanoate chains compared to linear esters (e.g., methyl or ethyl hexadecanoate). XRD would be the definitive method to elucidate how this sterically demanding group affects the molecular arrangement, potentially leading to less dense packing or unique crystalline symmetries. Studies on the crystallization of palm stearin in the presence of various fatty acid esters have shown that the molecular shape of the ester additives strongly affects the crystallization kinetics and final structure, an effect that could be precisely characterized by XRD. acs.org

Therefore, while specific data is pending, XRD remains a highly relevant and powerful tool for any future research into the solid-state properties and material science of this compound.

Iv. Chemical Reactivity and Transformation Mechanisms of Tert Butyl Hexadecanoate

Hydrolysis Pathways and Kinetics

Hydrolysis of tert-butyl hexadecanoate (B85987) involves the cleavage of the ester bond to yield hexadecanoic acid and tert-butanol (B103910). This process can be catalyzed by acids, bases, or enzymes, with each pathway proceeding through a different mechanism and exhibiting unique kinetics.

The acid-catalyzed hydrolysis of tert-butyl esters, including tert-butyl hexadecanoate, typically proceeds via a unimolecular AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) mechanism. bham.ac.ukucoz.com This pathway is favored due to the stability of the tertiary carbocation intermediate formed upon cleavage. bham.ac.uk

The mechanism involves the following steps:

Protonation: The ether oxygen of the ester is protonated by an acid catalyst (H⁺), making the tert-butyl group a better leaving group.

Unimolecular Cleavage: The protonated ester undergoes slow, rate-determining cleavage of the alkyl-oxygen bond, forming a stable tert-butyl carbocation and a molecule of hexadecanoic acid. researchgate.netacsgcipr.org

Carbocation Reaction: The tert-butyl carbocation rapidly reacts with water to form tert-butanol.

This AAL1 mechanism is distinct from the more common AAC2 mechanism observed for esters of primary and secondary alcohols, which involves nucleophilic attack by water on the protonated carbonyl carbon. bham.ac.uk The steric hindrance around the carbonyl group in this compound makes the AAC2 pathway less favorable. Kinetic studies on analogous tert-butyl esters, such as tert-butyl acetate, confirm the unimolecular nature of this reaction, with a volume of activation close to zero. cdnsciencepub.com

| Compound | Mechanism | Activation Energy (Ea) | Notes |

|---|---|---|---|

| tert-Butyl Acetate | AAL1 | 27.6 kcal/mol | Hydrolysis proceeds via alkyl-oxygen fission due to the stability of the tert-butyl cation. cdnsciencepub.com |

| tert-Butyl Formate (B1220265) | AAL1 (at higher temps) | ~29 kcal/mol | At higher temperatures, the AAL1 mechanism contributes significantly to the overall rate. |

Base-catalyzed hydrolysis, or saponification, of esters typically follows a bimolecular BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. spcmc.ac.inchemistnotes.com This mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. youtube.com

The reaction proceeds as follows:

Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the tert-butoxide ion (t-BuO⁻) as the leaving group.

Proton Transfer: The tert-butoxide ion, a strong base, rapidly deprotonates the newly formed hexadecanoic acid, yielding a hexadecanoate salt and tert-butanol. This final acid-base step is essentially irreversible and drives the reaction to completion. chemistrysteps.com

The reaction follows second-order kinetics, being first-order with respect to the ester and first-order with respect to the hydroxide ion. chemrxiv.org The rate is generally slower for esters with bulky substituents, such as this compound, due to steric hindrance that impedes the initial nucleophilic attack. researchgate.net Studies on various synthetic organic esters have confirmed the second-order kinetics of alkaline hydrolysis. chemrxiv.orgresearchgate.net

| Parameter | Value/Description | Reference |

|---|---|---|

| Reaction Order (Overall) | Second-order | chemrxiv.org |

| Reaction Order (Ester) | First-order | chemrxiv.org |

| Reaction Order (OH⁻) | First-order | chemrxiv.org |

| Mechanism | BAC2 (most common) | spcmc.ac.in |

Enzymatic hydrolysis offers a highly specific and mild alternative to chemical methods. Lipases (E.C. 3.1.1.3) and esterases (E.C. 3.1.1.1) are the primary enzymes responsible for catalyzing the hydrolysis of ester bonds. documentsdelivered.com While most lipases show low activity towards the sterically hindered esters of tertiary alcohols, certain enzymes have been identified that can effectively catalyze this reaction. tandfonline.com

Candida rugosa lipase (B570770) (CRL) is one of the few lipases known to exhibit catalytic activity towards tert-butyl esters. tandfonline.comnih.govnih.govnih.govdoaj.org This capability is attributed to specific structural features of its active site. d-nb.info Structural comparisons have revealed that the alcohol-binding pocket in CRL is significantly wider than in lipases that are inactive towards tertiary alcohol esters. d-nb.info Furthermore, CRL possesses a GGGX-motif in its active site, which creates a flexible loop near the oxyanion hole, providing the necessary space to accommodate the bulky tert-butyl group during the formation of the tetrahedral intermediate. d-nb.inforesearchgate.net In contrast, many other lipases have a less flexible GX-motif, which sterically clashes with the tertiary alcohol moiety. d-nb.info

Transesterification Reactions with Diverse Alcohols and Polyols

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. wikipedia.org For this compound, this involves reacting it with various alcohols or polyols in the presence of a catalyst to produce new esters of hexadecanoic acid and liberate tert-butanol. This reaction is an equilibrium process, and its outcome is influenced by the choice of catalyst and reaction conditions. wikipedia.org

A wide range of catalysts can be employed for transesterification, including homogeneous acids and bases, heterogeneous catalysts, and enzymes. jbiochemtech.comnih.gov

Acid Catalysts : Strong acids like sulfuric acid and sulfonic acids are effective but can be corrosive and require longer reaction times. nih.govresearchgate.net Metal triflates, such as aluminum triflate (Al(OTf)₃), have been shown to be active catalysts for the transesterification of fatty acid esters with primary and secondary alcohols, although they are reported to be unreactive with tertiary alcohols like tert-butanol. itb.ac.id

Base Catalysts : Homogeneous bases like sodium hydroxide and potassium hydroxide are highly active but are sensitive to the presence of free fatty acids and water. jbiochemtech.com Heterogeneous base catalysts, such as calcium oxide (CaO) and magnesium oxide (MgO), offer advantages in terms of easier separation and reusability. jbiochemtech.com

Enzymatic Catalysts : Lipases are increasingly used as catalysts for transesterification due to their high specificity and mild reaction conditions. As with hydrolysis, Candida rugosa lipase can catalyze transesterification reactions involving tertiary alcohols. tandfonline.com The efficiency of such enzymatic reactions can be significantly enhanced through optimization of the reaction medium and enzyme formulation. tandfonline.com

Transesterification is a reversible reaction, and the final product distribution is determined by the thermodynamic equilibrium. wikipedia.org The position of the equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing one of the products (e.g., tert-butanol) from the reaction mixture. wikipedia.org

The kinetics of the reaction are influenced by several factors:

Temperature : Higher temperatures generally increase the reaction rate, but can also lead to side reactions or enzyme denaturation in biocatalytic processes. unl.edu

Catalyst Concentration : Increasing the catalyst concentration typically accelerates the reaction rate up to a certain point. mdpi.com

Molar Ratio : The molar ratio of alcohol to ester is a critical parameter that affects both the reaction rate and the equilibrium conversion. mdpi.com

| Factor | Effect | Reference |

|---|---|---|

| Temperature | Increases reaction rate; affects equilibrium position. | unl.edu |

| Catalyst Type/Concentration | Determines reaction mechanism and rate. Higher concentration generally increases the rate. | mdpi.com |

| Reactant Molar Ratio | Excess alcohol shifts equilibrium towards products. | mdpi.com |

| Product Removal | Shifts equilibrium towards products (Le Chatelier's Principle). | wikipedia.org |

Derivatization and Functionalization Strategies

The ester linkage in this compound is a versatile handle for chemical modification, allowing for its conversion into other important functional groups. These transformations typically involve reactions at the electrophilic carbonyl carbon.

The carbonyl group of this compound can be reduced to a primary alcohol, yielding hexadecanol, a valuable long-chain fatty alcohol. This transformation is a fundamental reaction in organic synthesis. Powerful reducing agents are required to achieve this conversion.

The reaction typically proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. Common reagents for this purpose include:

Lithium aluminum hydride (LiAlH₄): This is a strong, non-selective reducing agent capable of reducing esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Sodium borohydride (NaBH₄): While generally less reactive than LiAlH₄, NaBH₄ can also be used for ester reduction, often requiring higher temperatures or the use of activating additives.

The general pathway involves the formation of a tetrahedral intermediate which then collapses to release a tert-butoxide leaving group, followed by the reduction of the intermediate aldehyde to the primary alcohol.

This compound can undergo nucleophilic acyl substitution, where the tert-butoxide group is replaced by another nucleophile. This class of reactions is central to converting the ester into other carboxylic acid derivatives, most notably amides. masterorganicchemistry.com

Amidation: The reaction of this compound with ammonia, primary amines, or secondary amines produces the corresponding hexadecanamide. This process, known as aminolysis, involves the cleavage of the ester by an amine. youtube.com The direct reaction can be slow due to the relatively poor leaving group nature of the tert-butoxide and the steric hindrance. However, the reaction can be facilitated under certain conditions:

Catalyst-Assisted Amidation: Certain catalysts can be employed to increase the reaction rate. For instance, tert-butoxide itself has been used to assist the amidation of esters under mild conditions. organic-chemistry.org

Conversion to More Reactive Intermediates: A common strategy involves the in-situ conversion of the tert-butyl ester into a more reactive acyl derivative, such as an acid chloride. For example, reagents like α,α-dichlorodiphenylmethane with a tin(II) chloride catalyst can generate an acid chloride intermediate, which then readily reacts with amines to form amides in high yields under mild conditions. organic-chemistry.org

The general mechanism for nucleophilic acyl substitution proceeds through a two-step addition-elimination pathway. masterorganicchemistry.com The nucleophile first attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. youtube.comkhanacademy.org Subsequently, the tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (tert-butoxide). khanacademy.org

Reaction Mechanism Elucidation via Isotopic Labeling and Computational Approaches

Understanding the precise mechanism of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Isotopic labeling and computational chemistry are powerful tools for this purpose. ias.ac.inresearchgate.net

Isotopic Labeling: This experimental technique involves replacing an atom in a reactant with one of its isotopes to trace its path through the reaction. researchgate.net For ester reactions, oxygen-18 (¹⁸O) is commonly used. libretexts.org For example, in the hydrolysis of an ester, if the reaction is carried out in ¹⁸O-labeled water, the location of the ¹⁸O in the products (either the carboxylic acid or the alcohol) reveals which bond was broken.

Acyl-Oxygen Cleavage (B_AC2): In most nucleophilic acyl substitution reactions of esters, the nucleophile attacks the carbonyl carbon, leading to the cleavage of the bond between the carbonyl carbon and the oxygen of the alkoxy group. If ¹⁸O-labeled water is used for hydrolysis, the label will be incorporated into the resulting carboxylic acid. pearson.com

Alkyl-Oxygen Cleavage (B_AL2): In some cases, particularly with tertiary esters like tert-butyl esters under certain acidic conditions, the cleavage can occur at the bond between the oxygen and the alkyl group. In this scenario, the ¹⁸O from the water would not be incorporated into the carboxylic acid.

These labeling studies provide definitive evidence for the operative reaction pathway. ias.ac.in

Computational Approaches: Theoretical chemistry provides insights that complement experimental findings. Quantum mechanical calculations can be used to:

Model the three-dimensional structures of reactants, intermediates, and transition states.

Calculate the energy barriers for different potential reaction pathways.

Visualize the electronic changes that occur during the reaction.

By simulating the reaction, computational studies can help rationalize why a particular mechanism is favored and predict how changes in the substrate or reagents might affect the reaction outcome.

Stability Studies in Various Chemical Environments

The stability of this compound is largely determined by the chemical stability of the tert-butyl ester group, which is well-documented due to its common use as a protecting group in organic synthesis. organic-chemistry.org

The bulky tert-butyl group provides significant steric hindrance around the carbonyl carbon, which influences its reactivity.

Alkaline and Neutral Conditions: Tert-butyl esters are generally stable to a wide range of nucleophiles and are particularly resistant to hydrolysis under basic conditions (saponification). This stability is attributed to the steric hindrance of the tert-butyl group, which impedes the approach of nucleophiles like hydroxide ions.

Acidic Conditions: In contrast, the tert-butyl ester group is highly sensitive to acidic conditions. organic-chemistry.org In the presence of strong acids (e.g., trifluoroacetic acid), it undergoes rapid cleavage. The mechanism often involves protonation of the carbonyl oxygen, followed by cleavage of the alkyl-oxygen bond to form a stable tert-butyl carbocation and hexadecanoic acid. This lability in acid is a key feature exploited in its use as a protecting group.

The table below summarizes the general stability of the tert-butyl ester functional group in different chemical environments.

| Condition | Stability | Notes |

|---|---|---|

| Strong Acid (e.g., pH < 1) | Labile | Rapid cleavage occurs, often via an alkyl-oxygen bond scission mechanism. |

| Mild Acid (e.g., pH = 4) | Generally Stable | Relatively stable at room temperature, but can be cleaved with heating. |

| Neutral (e.g., pH = 7) | Stable | Highly stable under neutral aqueous conditions. |

| Basic (e.g., pH > 9) | Stable | Resistant to base-catalyzed hydrolysis (saponification) due to steric hindrance. |

V. Applications and Research Contexts of Tert Butyl Hexadecanoate in Non Biological Systems

Role in Advanced Materials Science and Engineering

The unique chemical structure of tert-butyl hexadecanoate (B85987), featuring a bulky tert-butyl group attached to a long-chain fatty acid, suggests potential utility in modifying the physical properties of materials. However, its application in materials science is not as widely documented as other common esters.

Plasticizers are additives that increase the flexibility and durability of polymers. While fatty acid esters are a known class of plasticizers, specific research investigating tert-butyl hexadecanoate for this purpose is limited in publicly available literature. Patent documents for fabric conditioning compounds list tert-butyl palmitate (a synonym for this compound) as one of many possible fatty acid short-chain esters that can be used as an acylating agent in the synthesis of imidazoline (B1206853) softeners. google.com This context is related to modifying the physical properties of materials, but it does not constitute direct research on its role as a primary plasticizer in polymer formulations like PVC or other common plastics. The scientific literature does not currently provide detailed studies on its efficacy, compatibility, or performance as a polymer plasticizer.

Esters, particularly those derived from fatty acids, are widely used as base oils or additives in synthetic lubricants due to their excellent thermal stability, biodegradability, and lubricity. While various esters are established in this field, dedicated studies on the performance of this compound as a lubricant or grease component are not prominent in scientific and industrial research publications. Its bulky tert-butyl group could theoretically impart unique steric properties that might influence film strength and thermal stability, but without specific research data, its performance characteristics in comparison to more common esters (like methyl, ethyl, or isopropyl esters) remain theoretical.

Environmental Fate and Biogeochemical Cycling Research

Understanding the environmental presence and breakdown of synthetic compounds is crucial for assessing their ecological impact. Research has identified this compound in various environmental and biological matrices and has provided grounds for understanding its potential biodegradation.

This compound has been identified as a naturally occurring compound in certain plant species and fungi. Scientific analyses have detected it in extracts from plants such as Lycopus europaeus (Gypsywort) and Retama monosperma. researchgate.netresearchgate.netresearchgate.netiosrphr.org One study identified this compound as a volatile compound from the endophytic fungus Muscodor yucatanensis. researchgate.net

More directly relevant to non-biological systems, a doctoral thesis study assessing the impact of urban, industrial, and agricultural discharges on water and sediment quality identified tert-butyl palmitate. univ-soukahras.dz The compound was found to constitute 5.58% of the chemical profile in an n-butanol extract from the studied environmental samples, confirming its presence in aquatic systems subject to anthropogenic pressures. researchgate.netresearchgate.netuniv-soukahras.dz

Below is a summary of research identifying this compound in various matrices.

| Source Matrix | Study Context | Relative Amount / Finding | Reference |

|---|---|---|---|

| Water/Sediment System | Analysis of extracts from Oued Djedra river system to assess pollution. | 5.58% of compounds in an n-butanol extract. | univ-soukahras.dz |

| Retama monosperma (L.) Boiss | Phytochemical analysis of plant extracts. | Identified as a component (5.58%) in an n-butanol extract. | researchgate.netresearchgate.net |

| Lycopus europaeus L. | Analysis of volatile and fatty oils. | Detected as a tert-butyl ester component in plant lipids. | researchgate.netiosrphr.org |

| Muscodor yucatanensis (Fungus) | Analysis of volatile organic compounds (VOCs). | Identified as a volatile metabolite. | researchgate.net |

While no complete microbial degradation pathway has been published specifically for this compound, its breakdown can be inferred from research on related structures. The molecule consists of two main parts joined by an ester linkage: the C16 fatty acid (hexadecanoic acid) and the tert-butyl alcohol moiety.

The biodegradation would likely proceed via a two-step process:

Enzymatic Hydrolysis: The first and most critical step is the cleavage of the ester bond. The bulky tert-butyl group makes the ester sterically hindered and remarkably stable to standard basic hydrolysis. arkat-usa.org However, enzymatic hydrolysis is a viable pathway. Research has demonstrated that proteases, such as subtilisin, can selectively hydrolyze C-terminal tert-butyl esters of peptides. google.com Lipases, enzymes that specialize in breaking down fats (esters of fatty acids), are the likely catalysts for this reaction in the environment. Microbial lipases are extensively used in industry to hydrolyze triacylglycerides in milk fat, releasing free fatty acids. nih.gov It is plausible that similar microbial enzymes could hydrolyze this compound to yield hexadecanoic acid and tert-butyl alcohol.

Degradation of Components: Once separated, the two components would enter different metabolic pathways:

Hexadecanoic Acid (Palmitic Acid): This is a common fatty acid that is readily metabolized by a wide range of microorganisms through the well-established β-oxidation pathway, ultimately breaking it down into acetyl-CoA, which enters central metabolic cycles.

Tert-Butyl Alcohol (TBA): The tert-butyl moiety is more resistant to degradation. However, numerous studies on fuel oxygenates have identified bacteria capable of degrading TBA. The aerobic degradation of TBA typically proceeds through hydroxylation to form 2-methylpropane-1,2-diol, which is then further oxidized to 2-hydroxyisobutyric acid and integrated into cellular metabolism. evitachem.com

Abiotic Transformation Processes (e.g., Photodegradation)

Currently, there is a notable lack of specific research on the abiotic transformation processes of this compound, including its photodegradation. However, insights can be drawn from studies on other compounds containing a tert-butyl group, such as methyl tert-butyl ether (MTBE) and 4-tert-butylphenol (B1678320).

Research on the gas-phase photocatalytic oxidation of MTBE has shown that it can be degraded over illuminated titanium dioxide, yielding intermediates like tert-butyl formate (B1220265) and acetone, with the final products being carbon dioxide and water. nih.gov The presence of moisture has been observed to have a positive effect on this reaction. nih.gov Similarly, studies on the photocatalytic degradation of 4-tert-butylphenol have been conducted using solar light responsive catalysts. mdpi.com

Utilization as an Analytical Standard or Reference Material

There is no significant evidence to suggest that this compound is widely used as an analytical standard or reference material. A comprehensive search of scientific literature and chemical supplier databases does not indicate its availability or common use for these purposes. Typically, compounds used as analytical standards are selected for their high purity, stability, and well-characterized properties, and at present, this compound does not appear to be a compound of choice for such applications.

Applications as a Chemical Intermediate in Organic Synthesis

Tert-butyl esters, including this compound, serve as valuable intermediates in organic synthesis, primarily due to the protective nature of the tert-butyl group for carboxylic acids. This group can be selectively removed under specific conditions, making it a useful tool in multi-step syntheses.

The tert-butyl ester can be cleaved under various mild conditions. For instance, the combination of a tris-4-bromophenylamminium radical cation (commonly known as magic blue) and triethylsilane can mediate a mild deprotection of the tert-butyl group. organic-chemistry.org Another method involves the use of powdered potassium hydroxide (B78521) in tetrahydrofuran (B95107), which is a safer alternative to the hazardous Schmidt procedure for tert-butyl ester cleavage. organic-chemistry.org

Furthermore, tert-butyl esters can be converted into other functional groups. Reactions with α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst can generate acid chloride intermediates in situ, which can then react with alcohols and amines to form corresponding esters and amides in high yields under mild conditions. organic-chemistry.org Additionally, treatment with thionyl chloride at room temperature can convert tert-butyl esters into acid chlorides, a reaction to which other simple esters like methyl and ethyl esters are unreactive. organic-chemistry.org